Ribavirin-13C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

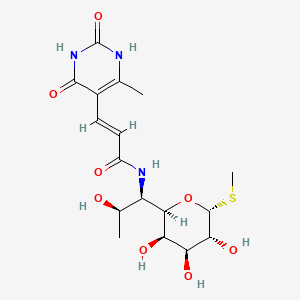

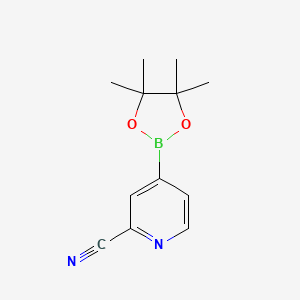

Ribavirin-13C2 is a stable isotope-labeled version of ribavirin, a synthetic guanosine nucleoside analog. Ribavirin is widely recognized for its broad-spectrum antiviral activity against various RNA and DNA viruses. The incorporation of carbon-13 isotopes into the ribavirin molecule allows for detailed pharmacokinetic and metabolic studies, making this compound a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ribavirin-13C2 typically involves the incorporation of carbon-13 isotopes into the ribavirin molecule. One common method is the chemical synthesis of 1,2,4-triazole-3-carboxamide, followed by an enzyme-catalyzed transglycosylation reaction. This process involves the reaction of peracetylated β-D-ribofuranose with methyl 1,2,4-triazole-3-carboxylate, followed by aminolysis .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis and purification processes. The use of stable isotope-labeled precursors and advanced chromatographic techniques ensures the high purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions: Ribavirin-13C2 undergoes various chemical reactions, including:

Oxidation: Ribavirin can be oxidized to form ribavirin-5’-phosphate.

Reduction: Reduction reactions can convert ribavirin to its reduced forms.

Substitution: Ribavirin can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophilic reagents like ammonia or amines are employed.

Major Products:

Oxidation: Ribavirin-5’-phosphate.

Reduction: Reduced forms of ribavirin.

Substitution: Various substituted ribavirin derivatives.

Scientific Research Applications

Ribavirin-13C2 has numerous applications in scientific research:

Chemistry: Used in studies of nucleoside analogs and their chemical properties.

Biology: Employed in metabolic and pharmacokinetic studies to trace the distribution and metabolism of ribavirin in biological systems.

Medicine: Utilized in antiviral research to understand the mechanism of action and efficacy of ribavirin.

Industry: Applied in the development of antiviral drugs and therapeutic agents.

Mechanism of Action

Ribavirin-13C2 exerts its antiviral effects through several mechanisms:

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of guanosine triphosphate (GTP) pools, inhibiting viral RNA synthesis.

RNA Mutagenesis: Ribavirin induces mutations in viral RNA, leading to error catastrophe and loss of viral viability.

Immune Modulation: Ribavirin enhances the immune response by promoting the production of antiviral cytokines.

Comparison with Similar Compounds

Tecadenoson: Another nucleoside analog with antiviral properties.

Cladribine: A purine nucleoside analog used in the treatment of certain cancers.

Acadesine (AICAR): A nucleoside analog with potential therapeutic applications.

Uniqueness of Ribavirin-13C2: this compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it an invaluable tool in research settings where detailed understanding of ribavirin’s behavior in biological systems is required.

Properties

CAS No. |

1279035-36-7 |

|---|---|

Molecular Formula |

C8H12N4O5 |

Molecular Weight |

246.192 |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i6+1,7+1 |

InChI Key |

IWUCXVSUMQZMFG-XHJYHLGGSA-N |

SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |

Synonyms |

1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide-13C2; Copegus-13C2; ICN 1229-13C2; MegaRibavirin-13C2; NSC 163039-13C2; Ravanex-13C2; Rebetol-13C2; Ribamide-13C2; Ribamidil-13C2; Ribasphere-13C2; Ribavarin-13C2; Tribavirin-13C2; Vilona-13C2; Vira |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Pyrimido[5,4-e][1,3]oxazine](/img/structure/B585678.png)

![2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B585693.png)

![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)